molecular formula C12H15NOS B13314559 3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13314559
M. Wt: 221.32 g/mol
InChI Key: UMKKGUJUGAHBBC-UHFFFAOYSA-N
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Description

3-(Thiophene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method includes the photochemical intramolecular cycloaddition of thiophene derivatives. For instance, the synthesis might start with the preparation of thiophene-2-carbaldehyde, which is then subjected to cycloaddition reactions under specific conditions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes using catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors could also be considered to maintain consistent reaction conditions and improve overall production rates.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions on the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure may enhance binding affinity through conformational constraints. These interactions can modulate biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C12H15NOS/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9/h1-2,5,8-10,13H,3-4,6-7H2

InChI Key

UMKKGUJUGAHBBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=CS3

Origin of Product

United States

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